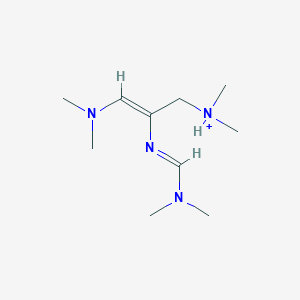
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium is a complex organic compound with a unique structure that includes multiple dimethylamino groups
Métodos De Preparación
The synthesis of 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the use of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, which react with primary amines to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one of the dimethylamino groups is replaced by another functional group.
Addition: It can also undergo addition reactions with electrophiles, forming new compounds with different properties.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation . The major products formed from these reactions vary widely and can include a range of substituted amines and other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism by which 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. Its multiple dimethylamino groups can donate or accept electrons, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
Similar compounds include other dimethylamino-substituted amines and propenium salts. For example:
1,3-Dichloro-1,3-bis(dimethylamino)propenium salts: These compounds share a similar structure and reactivity profile.
Dimethylamino methylene derivatives: These compounds are used in similar applications and have comparable reactivity.
What sets 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium apart is its unique combination of multiple dimethylamino groups, which enhances its reactivity and versatility in various chemical processes.
Actividad Biológica
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium, also known as Methanaminium, is a complex organic compound characterized by its unique structure that incorporates multiple dimethylamino groups. Its chemical formula is C10H21F6N4P and it has a molecular weight of 342.27 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Dimethylamino groups : These are known to enhance solubility and bioactivity.
- Propenylidene structure : This may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related Mannich bases have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Antimicrobial Evaluation
A study investigating the antimicrobial efficacy of Mannich bases derived from similar structures reported that some compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against S. aureus and E. coli. The structural similarity suggests that this compound could exhibit comparable activity due to its multiple amino functionalities .
Study 2: Anticancer Activity
In a comparative analysis of various Mannich bases, compounds with similar dimethylamino substituents were tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 50 µM for certain derivatives . This suggests that the biological activity of this compound may also be promising in cancer therapeutics.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Reported Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Escherichia coli | MIC: 0.5 - 16 µg/mL |
| Anticancer | Various human cancer cell lines | IC50: 10 - 50 µM |
Propiedades
Fórmula molecular |
C10H23N4+ |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enyl]-dimethylazanium |
InChI |
InChI=1S/C10H22N4/c1-12(2)7-10(8-13(3)4)11-9-14(5)6/h7,9H,8H2,1-6H3/p+1/b10-7-,11-9? |
Clave InChI |
UDOMALKMSZRFBX-RRNKDJTKSA-O |
SMILES isomérico |
C[NH+](C)C/C(=C/N(C)C)/N=CN(C)C |
SMILES canónico |
C[NH+](C)CC(=CN(C)C)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















